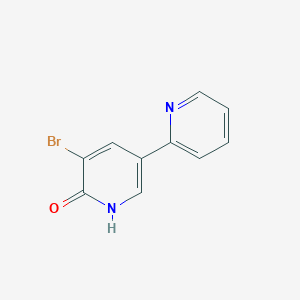

3-bromo-5-pyridin-2-yl-1H-pyridin-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-pyridin-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQPGOOJLLJRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNC(=O)C(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289759 | |

| Record name | 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381233-79-0 | |

| Record name | 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381233-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways to 3-bromo-5-pyridin-2-yl-1H-pyridin-2-one

The construction of the this compound core involves a multi-step process that strategically introduces the required substituents onto the pyridinone ring. Key steps typically include the formation of a substituted pyridinone precursor, regioselective halogenation, and the introduction of the pyridin-2-yl moiety via cross-coupling reactions.

Precursor Synthesis and Regioselective Halogenation Strategies

The synthesis of the target molecule often commences with the construction of a suitable pyridin-2-one precursor. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with amides or ammonia (B1221849) derivatives. For instance, the condensation of a β-keto ester with an appropriate nitrogen source can lead to the formation of a 2-pyridone ring. acs.org

Once the pyridinone core is established, regioselective halogenation is a critical step to introduce the bromine atom at the C3 position. The reactivity of the pyridinone ring can be influenced by the existing substituents and reaction conditions. For pyridinone derivatives, direct bromination can sometimes lead to a mixture of products. Therefore, strategies to control the regioselectivity are often employed. One such strategy involves the use of N-bromosuccinimide (NBS) in a suitable solvent, which can provide regioselective bromination depending on the electronic nature of the substituents on the pyridinone ring.

Another approach to achieve regioselectivity is through the halogenation of activated pyridine (B92270) N-oxides. The N-oxide functionality can direct electrophilic attack to specific positions, which can then be deoxygenated to yield the desired substituted pyridine derivative. organic-chemistry.org

Introduction of the Pyridin-2-yl Moiety via Cross-Coupling Reactions

The introduction of the pyridin-2-yl group at the C5 position is typically achieved through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used and versatile method for the formation of biaryl compounds. wikipedia.orglibretexts.orgnih.gov In the context of synthesizing this compound, a plausible route involves the coupling of a 3,5-dihalogenated pyridin-2-one with a 2-pyridylboronic acid or its ester derivative. The regioselectivity of the coupling can be controlled by the differential reactivity of the halogen atoms. For instance, in a 3-bromo-5-iodopyridin-2-one precursor, the more reactive C-I bond would preferentially undergo coupling, leaving the C-Br bond intact for further functionalization.

Key components of a typical Suzuki-Miyaura reaction include a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/water). The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. wikipedia.org

Table 1: Representative Catalysts and Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/Water | 80-110 |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/Water | 100 |

This table presents a general overview of common conditions and is not exhaustive.

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed for the synthesis of the pyridinone core.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. libretexts.orgwikipedia.org For the synthesis of the target molecule, a 3-bromo-5-(tributylstannyl)-1H-pyridin-2-one could be coupled with 2-bromopyridine. Stille reactions are known for their tolerance to a wide range of functional groups. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. organic-chemistry.orgorgsyn.org This method is particularly useful for the coupling of heteroaryl compounds. A 2-pyridylzinc halide could be coupled with a 3,5-dibromo-1H-pyridin-2-one, with the potential for regioselective coupling. rsc.org

Cyclization and Rearrangement Processes Leading to the Pyridinone Core

Alternative to the functionalization of a pre-existing pyridinone ring, the this compound scaffold can be constructed through cyclization reactions. One-pot multicomponent reactions, for instance, can efficiently generate highly substituted pyridinones from simple starting materials. wikipedia.org These reactions often proceed through a cascade of transformations, including condensation, cyclization, and aromatization steps.

Derivatization and Further Functionalization Reactions of this compound

The bromine atom at the C3 position of this compound serves as a versatile handle for a variety of further functionalization reactions, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the generation of a library of novel compounds with potentially interesting biological or material properties.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orglibretexts.orgwikipedia.org This allows for the introduction of various amino groups at the C3 position.

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene. organic-chemistry.orgnih.govsoton.ac.uk This reaction can be used to introduce vinyl or substituted vinyl groups at the C3 position.

Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne to form a carbon-carbon triple bond. scirp.orgresearchgate.netpressbooks.pub This allows for the introduction of alkynyl moieties, which can be further functionalized.

Suzuki-Miyaura Coupling: The remaining bromo substituent can undergo a second Suzuki-Miyaura coupling reaction with a different boronic acid or ester, allowing for the synthesis of unsymmetrical 3,5-diaryl-1H-pyridin-2-ones.

Nucleophilic Aromatic Substitution (SNA_r): While less common for unactivated aryl halides, under certain conditions, the bromine atom could potentially be displaced by strong nucleophiles. The presence of the electron-withdrawing pyridin-2-yl group and the pyridinone carbonyl may activate the ring sufficiently for such reactions. libretexts.org

Table 2: Potential Derivatization Reactions of this compound

| Reaction | Coupling Partner | Resulting Functional Group at C3 |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Amino |

| Heck Reaction | Alkene | Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl |

| Stille Coupling | Organostannane | Aryl/Alkenyl/Alkynyl |

| Negishi Coupling | Organozinc Reagent | Aryl/Alkenyl/Alkyl |

This table outlines potential transformations based on the reactivity of aryl bromides.

Reactivity and Substitution at the Bromine Position (C3)

The bromine atom at the C3 position of the pyridinone ring is a key functional handle for introducing molecular diversity. Its reactivity is characteristic of an aryl halide, making it amenable to both nucleophilic substitution and, more significantly, a variety of transition metal-catalyzed cross-coupling reactions.

While direct nucleophilic aromatic substitution on unactivated aryl halides can be challenging, the electronic nature of the pyridinone ring can facilitate such reactions under specific conditions. Research on related alkyl bromo-2(1H)-pyridones has shown that nucleophilic substitution can occur, though sometimes with unexpected outcomes where the ring bromine is replaced by hydrogen and substitution occurs on an N-alkyl group. researchgate.net For this compound, reactions with strong nucleophiles could potentially lead to the displacement of the bromide. However, transition metal-catalyzed pathways are generally more efficient and selective for forming new carbon-carbon and carbon-heteroatom bonds at this position.

The C3-bromo moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)–C(sp) bond by coupling the aryl halide with a terminal alkyne. scirp.org For compounds structurally similar to this compound, such as 2-amino-3-bromopyridines, the Sonogashira reaction proceeds efficiently. scirp.orgscirp.orgsemanticscholar.org The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. scirp.orgscirp.orgresearchgate.net This methodology allows for the introduction of various substituted and functionalized alkynyl groups at the C3 position, significantly expanding the chemical space of accessible derivatives. semanticscholar.orgsoton.ac.uk

Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming C-C bonds, coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). This reaction has been successfully applied to various brominated pyridine and pyridinone systems. rsc.orgmdpi.com For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been reported to proceed in good yields. rsc.org Similarly, N-phenyl derivatives of 5-bromo-[2',3-bipyridin]-6(1H)-one can participate in Suzuki coupling reactions. This suggests that this compound would be a suitable substrate for introducing a wide range of aryl and heteroaryl substituents at the C3 position.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | 72-96% | scirp.org |

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl Boronic Acids | XPhosPdG2 / XPhos | Good to Excellent | rsc.org |

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good | mdpi.com |

Functionalization at the Pyridinone Nitrogen (N1)

The nitrogen atom (N1) of the 1H-pyridin-2-one tautomer is nucleophilic and can be readily functionalized, most commonly through N-alkylation or N-arylation reactions. nih.govfrontiersin.org These modifications are critical as they can significantly alter the solubility, lipophilicity, and biological activity of the compound.

N-Alkylation: This is typically achieved by treating the pyridinone with an alkyl halide in the presence of a base. For instance, the reaction of a 2-pyridone with ethyl-2-bromo-3-oxo-3-phenylpropanoate in the presence of potassium carbonate leads to the N-alkylated product. nih.gov A variety of alkylating agents can be employed, offering a straightforward route to a diverse library of N-substituted derivatives. organic-chemistry.org

N-Arylation: Copper-catalyzed N-arylation reactions are effective for introducing aryl groups at the N1 position. Using diaryliodonium salts or aryl iodides as the aryl source, these reactions can proceed under mild conditions to give N-aryl-2-pyridones in good yields. organic-chemistry.org

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃) | N-Alkyl-2-pyridone | nih.gov |

| N-Arylation | Aryl Iodide (Ar-I) | CuI | N-Aryl-2-pyridone | organic-chemistry.org |

| N-Arylation | Diaryliodonium Salt (Ar₂I⁺X⁻) | Cu Catalyst | N-Aryl-2-pyridone | organic-chemistry.org |

Oxidation and Reduction Chemistry of the Pyridinone Ring System

The pyridinone ring system can undergo both oxidation and reduction, leading to structurally distinct products.

Oxidation: Oxidation of the pyridine ring nitrogen typically yields the corresponding Pyridine-N-oxide. wikipedia.orgwikipedia.org This transformation is often carried out using peracids. wikipedia.org The resulting N-oxide exhibits altered reactivity; the introduction of the oxygen atom deactivates the nitrogen towards electrophiles and activates the C2 and C4 positions for nucleophilic substitution. wikipedia.org This provides a strategic pathway for further functionalization of the heterocyclic core.

Reduction: The pyridine ring can be reduced to form various partially or fully saturated derivatives like dihydropyridines, tetrahydropyridines, or piperidines. wikipedia.org Catalytic hydrogenation over transition metal catalysts (e.g., platinum, nickel, ruthenium) is a common method for complete reduction to the piperidine (B6355638) ring. wikipedia.org Milder reducing agents, such as lithium aluminum hydride or sodium borohydride, can yield partially hydrogenated dihydropyridine (B1217469) products. wikipedia.org Another method involves the use of samarium diiodide in the presence of water, which has been shown to reduce pyridine to piperidine under mild, room temperature conditions. clockss.org The reduction of the pyridinone ring would lead to the corresponding piperidinone derivatives, which are valuable scaffolds in medicinal chemistry.

Regioselectivity and Stereochemical Control in Pyridinone Synthesis and Derivatization

Achieving regioselectivity and stereochemical control is paramount in the synthesis and subsequent modification of complex molecules like this compound.

Regioselectivity: In the synthesis of substituted pyridinones, the choice of starting materials and reaction conditions dictates the substitution pattern of the final product. acs.org For instance, reactions of β-aminoenones with malononitrile (B47326) proceed via a conjugate addition followed by cyclization and rearrangement to yield 2(1H)-pyridinones with specific regiochemistry. acs.org When functionalizing the existing scaffold, the inherent reactivity of each position guides the regioselectivity. The C3-bromo position is predisposed to cross-coupling, the N1-H to alkylation/arylation, and the C-H bonds of the pyridin-2-yl group to metal-catalyzed activation. nih.govorganic-chemistry.org The presence of substituents can also direct incoming reagents; for example, electron-withdrawing groups on a 3,4-pyridyne intermediate can influence the regioselectivity of nucleophilic addition by distorting the aryne triple bond. nih.gov

Stereochemical Control: When reactions create new chiral centers, controlling the stereochemical outcome is crucial. In the dearomatization of pyridines to form substituted dihydropyridines or piperidines, catalytic asymmetric methods are employed. mdpi.com These approaches often use chiral ligands complexed to a transition metal to induce enantioselectivity. mdpi.comnih.gov For example, the stereoselective dearomatization of pyridine derivatives can lead to chiral δ-lactam derivatives with excellent control over their stereochemistry. mdpi.com While this compound is achiral, many of its potential transformations, particularly reductions or additions to the ring system, can generate stereocenters where such control would be essential.

Catalytic Systems and Reaction Condition Optimization in Pyridinone Chemistry

The synthesis and functionalization of pyridinone scaffolds, including this compound, heavily rely on advanced catalytic systems. The bromine atom at the C-3 position serves as a crucial functional handle, enabling a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity and are central to the synthesis of pharmacologically important molecules. The efficiency and selectivity of these transformations are highly dependent on the careful selection and optimization of the catalytic system and reaction conditions.

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the derivatization of pyridinones. nih.gov The Suzuki-Miyaura cross-coupling reaction is a prominent example, widely used for forming new carbon-carbon bonds at the site of the bromo substituent. This reaction is pivotal in the synthesis of the anti-epileptic drug Perampanel (B3395873), where the core structure is an N-phenyl derivative of this compound. google.comnih.gov In this synthesis, the bromo-pyridinone intermediate is coupled with a 2-cyanophenylboronic acid derivative using a palladium catalyst to form the final active molecule. google.com

The success of such a coupling reaction hinges on the interplay between several components of the catalytic system:

Palladium Source: Various palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and pre-formed catalyst complexes known as palladacycles (e.g., XPhos Pd G2). google.comrsc.orgnih.gov The choice of the palladium source can influence catalyst stability, activity, and the ease of activation into the catalytically active Pd(0) species.

Ligand: Ligands, typically phosphines, are essential for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Simple ligands like triphenylphosphine (PPh₃) are effective in some cases, while more complex and sterically bulky biarylphosphine ligands (e.g., XPhos) can offer superior performance, particularly in challenging couplings, by promoting reductive elimination and preventing side reactions. rsc.orgresearchgate.net

Base: A base is required in the Suzuki-Miyaura reaction to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). rsc.orgnih.gov The strength and nature of the base can significantly impact the reaction rate and the prevalence of side reactions.

Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic polar solvents like 1,4-dioxane, often mixed with water to aid in dissolving the inorganic base, are frequently employed. nih.gov

Optimization of these parameters is critical to maximize the yield of the desired product and minimize the formation of impurities. A common side reaction in the coupling of bromo-heterocycles is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. rsc.org This undesired pathway can often be suppressed by carefully tuning the catalytic system.

The following data table illustrates a typical optimization process for a Suzuki-Miyaura coupling reaction of a bromo-heterocycle, demonstrating how systematic variation of reaction components can lead to a high-yielding protocol.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions This table is a representative example based on optimization studies of similar bromo-N-heterocycles. rsc.orgrsc.org It details the coupling of a generic 3-bromo-pyridinone with an arylboronic acid.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane | 110 | 9 |

| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | 1,4-Dioxane | 110 | 17 |

| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | 1,4-Dioxane | 110 | 25 |

| 4 | XPhos Pd G2 (5) | XPhos (5) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 75 |

| 5 | XPhos Pd G2 (5) | XPhos (5) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 82 |

| 6 | XPhos Pd G2 (5) | XPhos (5) | K₃PO₄ (2) | THF | 80 | 41 |

| 7 | XPhos Pd G2 (5) | XPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 110 | 89 |

As shown in the table, initial attempts with a standard catalyst like PdCl₂(PPh₃)₂ resulted in a very low yield, with significant formation of the debrominated byproduct. rsc.org Switching to a catalyst with a more robust ligand like dppf (PdCl₂(dppf)) provided a marginal improvement. A significant increase in yield was achieved by employing a modern catalyst system consisting of a palladacycle (XPhos Pd G2) and an additional equivalent of a bulky electron-rich ligand (XPhos), which is known to accelerate the cross-coupling and suppress side reactions. rsc.org Further optimization of the base from potassium carbonate to the stronger potassium phosphate, and screening of the solvent system, ultimately led to a high-yielding reaction.

Beyond palladium catalysis, other transition metals play a role in pyridinone chemistry. For instance, copper-catalyzed Chan-Lam coupling reactions are used for N-arylation, such as the introduction of the phenyl group onto the pyridinone nitrogen using phenylboronic acid. google.com The optimization of these systems involves screening copper salts (e.g., copper(II) acetate), solvents, and reaction atmosphere to achieve efficient C-N bond formation.

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Spectroscopic Characterization

Spectroscopic methods are fundamental to confirming the identity and purity of a synthesized compound like 3-bromo-5-pyridin-2-yl-1H-pyridin-2-one. These techniques provide insights into the molecular framework, the types of atoms and their connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton in the molecule. The pyridinone and pyridine (B92270) rings each have their own set of aromatic protons. The chemical shifts (δ) of these protons would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, helping to confirm the substitution pattern on both rings. The proton on the nitrogen of the pyridinone ring (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the 10 carbon atoms. The carbon atom attached to the bromine (C-Br) would be influenced by the halogen's electronegativity. The carbonyl carbon (C=O) of the pyridinone ring would be the most deshielded, appearing at a characteristic downfield shift (typically >160 ppm). The remaining aromatic carbons would resonate in the approximate range of 100-150 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Expected Chemical Shift (ppm) |

| Pyridinone-H | Aromatic Region (d, dd) |

| Pyridinone-H | Aromatic Region (d, dd) |

| Pyridine-H | Aromatic Region (d, t, dd) |

| Pyridine-H | Aromatic Region (d, t, dd) |

| Pyridine-H | Aromatic Region (d, t, dd) |

| Pyridine-H | Aromatic Region (d, t, dd) |

| NH | Variable, broad singlet |

Note: The table presents generalized predicted chemical shift ranges for the protons and carbons in this compound, based on typical values for similar heterocyclic systems. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the key absorptions would include:

N-H Stretch: A moderate to broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H group of the pyridinone ring.

C-H Stretch (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹.

C=O Stretch (Amide/Lactam): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of the carbonyl group in the pyridinone ring.

C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring stretching vibrations.

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (stretch) | 3200-3400 |

| C-H (aromatic stretch) | 3000-3100 |

| C=O (amide stretch) | 1650-1680 |

| C=C / C=N (aromatic ring stretch) | 1400-1600 |

Note: This table lists the expected characteristic infrared absorption bands for the principal functional groups in this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of precision. For this compound, with a molecular formula of C₁₀H₇BrN₂O, HRMS would be used to confirm this composition. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Parameter | Value |

| Molecular Formula | C₁₀H₇BrN₂O |

| Exact Mass (Monoisotopic) | 253.9796 Da |

| Molecular Weight (Average) | 255.08 g/mol |

Note: The table provides the key mass spectrometry data for this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

Investigation of Intermolecular Interactions and Crystal Packing Architectures

Understanding how molecules pack in a crystal is crucial for predicting physical properties like solubility and melting point. For this compound, intermolecular interactions would likely be dominated by:

Hydrogen Bonding: The N-H group of the pyridinone ring can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the pyridine ring can act as acceptors. This could lead to the formation of chains or dimeric structures.

π-π Stacking: The planar aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Halogen Bonding: The bromine atom could potentially participate in halogen bonding with electronegative atoms on neighboring molecules.

Hirshfeld Surface Analysis: This computational tool is often used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like intermolecular close contacts onto a 3D surface around the molecule, it provides a detailed picture of the packing environment and the relative importance of different types of interactions, such as hydrogen bonding and π-π stacking.

Conformational Analysis and Tautomerism Investigations of the 1H-Pyridin-2-one Moiety

The structural dynamics of this compound are characterized by two primary phenomena: the rotational conformation around the C-C bond linking the two pyridine rings and the prototropic tautomerism of the 1H-pyridin-2-one ring. While direct experimental data for this specific molecule is not extensively available in public literature, a comprehensive understanding can be built upon well-documented studies of its constituent chemical motifs, namely 2,2'-bipyridine (B1663995) and substituted 2-pyridones.

Conformational Analysis: Insights from 2,2'-Bipyridine Analogs

The linkage between the pyridin-2-one and the pyridine rings introduces the possibility of different spatial orientations, or conformations, due to rotation around the connecting single bond. The most stable conformation is a result of the balance between steric hindrance and electronic effects. In related 2,2'-bipyridine systems, a trans-coplanar structure is generally the most stable in the gas phase and in non-acidic solutions. This preference is attributed to the minimization of steric repulsion between the hydrogen atoms adjacent to the inter-ring bond. However, in acidic environments, a cis-coplanar configuration can be favored.

For this compound, computational studies on similar bipyridyl compounds suggest a potential energy surface with a minimum corresponding to a non-planar (twisted) conformation. The dihedral angle between the two rings is influenced by the electronic nature and size of the substituents. The presence of the bromine atom and the carbonyl group is expected to influence the rotational barrier and the equilibrium dihedral angle.

Table 1: Calculated Rotational Barrier for 2,2'-Bipyridine

| Conformation | Dihedral Angle (°) | Relative Energy (kJ/mol) |

| Planar cis | 0 | High (steric hindrance) |

| Twisted | ~40 | Local Minimum |

| Planar trans | 180 | Global Minimum |

This table presents representative data for the parent 2,2'-bipyridine molecule and is intended to illustrate the concept of rotational barriers. The actual values for this compound may vary.

Tautomerism Investigations of the 1H-Pyridin-2-one Moiety

The 1H-pyridin-2-one ring of the molecule can exist in equilibrium between two tautomeric forms: the lactam form (pyridin-2-one) and the lactim form (2-hydroxypyridine). This tautomerism is a fundamental aspect of the chemistry of 2-pyridones and has been extensively studied.

The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, and the electronic properties of the substituents on the ring. nih.govwikipedia.org Computational studies on 2-pyridone itself have shown that in the gas phase, the 2-hydroxypyridine (B17775) (lactim) form is slightly more stable. wayne.edu However, in polar solvents, the equilibrium shifts significantly towards the 2-pyridone (lactam) form. nih.govstackexchange.com This is due to the greater polarity of the lactam tautomer, which is better stabilized by polar solvent molecules. nih.gov

For this compound, the presence of the electron-withdrawing bromine atom at the 3-position and the pyridin-2-yl group at the 5-position will influence the relative stabilities of the tautomers. Computational investigations on substituted 2-pyridones have demonstrated that substituents can modulate the tautomeric equilibrium through inductive and resonance effects. nih.gov

Spectroscopic techniques are pivotal in identifying the predominant tautomeric form.

Infrared (IR) Spectroscopy: The most direct evidence for the 2-pyridone (lactam) form is the presence of a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. wikipedia.orgnih.gov Conversely, the 2-hydroxypyridine (lactim) form would be characterized by an O-H stretching band. The absence of a prominent O-H stretch and the presence of a C=O stretch in the solid-state IR spectrum would strongly indicate that the lactam form is dominant. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide insights into the tautomeric equilibrium. The chemical shifts of the ring protons and carbons are sensitive to the electronic distribution, which differs significantly between the two tautomers.

Table 2: Characteristic Spectroscopic Data for 2-Pyridone Tautomers

| Spectroscopic Technique | 2-Pyridone (Lactam) | 2-Hydroxypyridine (Lactim) |

| IR (cm⁻¹) | ~1660 (C=O stretch) | ~3400 (O-H stretch) |

| ~3400 (N-H stretch) | ||

| ¹³C NMR (ppm) | ~163 (C=O) | ~158 (C-OH) |

This table provides typical spectroscopic data for the parent 2-pyridone/2-hydroxypyridine system. The exact values for this compound will be influenced by the substituents.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. mdpi.com DFT calculations are used to determine the electronic structure and energetic properties of 3-bromo-5-pyridin-2-yl-1H-pyridin-2-one.

The initial step in computational analysis involves geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), the molecule's lowest energy conformation is determined. researchgate.netnih.gov This process calculates key structural parameters. The electronic structure analysis that follows provides a map of the electron distribution, which is fundamental to understanding the molecule's chemical nature.

Table 1: Predicted Structural Parameters from Geometry Optimization Note: Specific calculated values for this compound are not available in the reviewed literature. This table illustrates the typical data generated.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Bond Length (C-Br) | The distance between the Carbon and Bromine atoms. | Data not available |

| Bond Length (C=O) | The length of the carbonyl double bond in the pyridinone ring. | Data not available |

| Dihedral Angle (Ring-Ring) | The torsional angle between the pyridinone and pyridine (B92270) rings. | Data not available |

Frontier Molecular Orbital (FMO) theory is a key application of DFT used to predict chemical reactivity. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. iucr.org For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters Note: Specific calculated values for this compound are not available in the reviewed literature. This table illustrates the typical data generated.

| Parameter | Description | Typical Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | Data not available |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intramolecular interactions. ijnc.ir It provides a detailed picture of the electron density distribution and the delocalization of charge within the molecule. For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization between the pyridine and pyridinone rings and reveal the nature of the bonding and lone-pair orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra. researchgate.netresearchgate.net This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate to the intensity of absorption bands observed in UV-Vis spectroscopy. researchgate.net A TD-DFT study of this compound would provide theoretical UV-Vis spectra, helping to interpret experimental data and understand the electronic transitions occurring within the molecule. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can explore the conformational space of this compound, particularly the rotation around the single bond connecting the two pyridine rings. This would reveal the most stable conformations and the energy barriers between them, providing insight into the molecule's flexibility and its interactions in a solution or biological environment.

Application of Quantum Chemical Descriptors for Reactivity and Interaction Potentials

From the outputs of DFT calculations, various quantum chemical descriptors can be derived to quantify reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. iucr.org These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For instance, the electrophilicity index helps to classify the molecule as a strong or marginal electrophile, which is crucial for understanding its potential reaction pathways.

Structure Activity Relationship Sar Studies of Pyridinone Derivatives

Design Principles for Pyridinone-Based Chemical Libraries

The construction of chemical libraries centered on the pyridinone scaffold is a strategic endeavor aimed at exploring a wide chemical space to identify lead compounds. The inherent properties of the pyridinone ring, such as its ability to act as both a hydrogen bond donor and acceptor and its amenability to substitution at multiple positions, make it a privileged structure in drug discovery. researchgate.net Modern design principles leverage computational and empirical methods to create focused libraries with a higher probability of containing biologically active members.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach begins by screening libraries of small, low-molecular-weight chemical fragments (typically < 300 Da) for weak binding to a biological target. researchgate.net Once a binding fragment is identified, it serves as a starting point for optimization, where it is either "grown" by adding functional groups to improve affinity or "linked" with other fragments that bind to adjacent sites.

The pyridinone core is well-suited for FBDD. Its relatively simple and synthetically accessible structure allows for its incorporation into fragment libraries. For instance, a fragment screen might identify a simple pyridinone derivative as a weak binder to a target kinase. Guided by structural data from techniques like X-ray crystallography, medicinal chemists can then elaborate on this core. Strategies such as "fragment growth" and "fragment merging" can be applied, where substituents are systematically added to the pyridinone ring to enhance interactions with specific pockets of the target protein, leading to a significant increase in potency. This structure-enabled approach was successfully utilized in the discovery of potent pyridone-based inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, starting from a weakly binding phenylpyridazinone fragment.

Scaffold Hopping Strategies within Pyridinone Scaffolds

Scaffold hopping is a computational or rational design strategy that aims to identify isofunctional molecular structures with significantly different core skeletons. This technique is invaluable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of an existing lead, or exploring new chemical space. For pyridinone-based compounds, scaffold hopping can involve replacing the central pyridinone ring with another heterocycle that maintains the key pharmacophoric features required for biological activity.

This strategy has been successfully applied to discover novel pyridin-2-one derivatives as inhibitors of various enzymes. For example, starting from a known active compound, specific parts of the molecule can be computationally replaced with a variety of other fragments to generate thousands of new potential structures. These virtual compounds are then docked into the target's active site and scored, with the most promising candidates being synthesized and tested. This approach has been used to design pyridinone-quinolinones as mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1) and to discover novel pyridine (B92270) derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors.

Systematic Structural Modifications and Their Influence on Biological Activity Profiles

The core of SAR studies lies in the systematic modification of a lead compound's structure to map the influence of each component on its biological activity. For the 1,3,5-triaryl-1H-pyridin-2-one scaffold, which includes the titular compound, extensive research has been conducted, particularly in the development of noncompetitive AMPA receptor antagonists like perampanel (B3395873). nih.gov These studies involved the methodical manipulation of the aromatic rings at the C3 and C5 positions, as well as substituents on those rings, providing a clear picture of the structural requirements for potent activity. nih.gov

Substituent Effects at the Bromine Position (C3)

The substituent at the C3 position of the pyridinone ring plays a critical role in modulating the compound's interaction with its biological target. In the context of AMPA receptor antagonists, replacing the bromine of "3-bromo-5-pyridin-2-yl-1H-pyridin-2-one" with other aryl groups has been a key area of investigation. The nature of this aryl group significantly impacts potency.

Initial studies with a simple phenyl group at C3 yielded a compound with an IC50 of 2.1 µM. The introduction of a substituent on this C3-phenyl ring was found to be crucial for enhancing activity. A 2-cyanophenyl group at the C3 position led to the discovery of perampanel, which exhibited a dramatically improved IC50 of 60 nM. nih.gov This highlights the importance of a specific ortho-substituent on the C3-aryl ring for optimal binding. Further exploration showed that other ortho substituents like methyl or chloro resulted in a significant loss of potency, indicating a highly specific interaction facilitated by the cyano group. nih.gov

| R (C3-Aryl Group) | IC50 (µM) |

| Phenyl | 2.1 |

| 2-Cyanophenyl | 0.060 |

| 2-Methylphenyl | >10 |

| 2-Chlorophenyl | >10 |

| 3-Cyanophenyl | 0.49 |

| 4-Cyanophenyl | 0.44 |

Table 1: Influence of Substituents at the C3-Aryl Position on AMPA Receptor Antagonist Activity. Data sourced from Hibi et al., J Med Chem, 2012. nih.gov

Impact of Variations at the Pyridin-2-yl Position (C5)

The identity of the heteroaryl ring at the C5 position is another critical determinant of biological activity. While the parent compound features a pyridin-2-yl group, replacing this with other aromatic or heteroaromatic systems has been explored to understand the pharmacophoric requirements at this position.

SAR studies on AMPA receptor antagonists revealed that a heteroaromatic ring at C5 is generally preferred over a simple phenyl ring. Replacing the pyridin-2-yl group with a phenyl group resulted in a compound with an IC50 of 0.44 µM, a significant decrease in potency compared to the 60 nM activity of the pyridin-2-yl analog (perampanel). nih.gov This suggests that the nitrogen atom in the pyridine ring is important for binding, possibly through a hydrogen bond or other electrostatic interaction with the receptor. The position of the nitrogen atom is also crucial; a pyridin-3-yl or pyridin-4-yl analog showed reduced activity compared to the pyridin-2-yl isomer. nih.gov

| R (C5-Aryl Group) | IC50 (µM) |

| Pyridin-2-yl | 0.060 |

| Phenyl | 0.44 |

| Pyridin-3-yl | 0.35 |

| Pyridin-4-yl | 0.23 |

Table 2: Influence of C5-Aryl Group Variation on AMPA Receptor Antagonist Activity. Data sourced from Hibi et al., J Med Chem, 2012. nih.gov

Influence of Substituents on the Pyridin-2-yl Ring

Fine-tuning the electronic and steric properties of the C5-pyridin-2-yl ring through substitution offers another avenue for optimizing activity. Introducing various functional groups at different positions of this pyridine ring can modulate binding affinity and other pharmaceutically relevant properties.

For the 1,3,5-triaryl-1H-pyridin-2-one series of AMPA antagonists, the C5-pyridin-2-yl ring was found to be highly sensitive to substitution. Even small modifications led to significant changes in potency. For example, introducing a 4'-methyl or a 5'-fluoro substituent onto the C5-pyridin-2-yl ring of perampanel resulted in a substantial decrease in activity, with IC50 values dropping to 0.74 µM and 0.54 µM, respectively. nih.gov This indicates that the unsubstituted pyridin-2-yl ring provides the optimal size, shape, and electronic distribution for fitting into the binding pocket of the AMPA receptor. Any additional steric bulk or alteration of the electronic landscape in this region is detrimental to the compound's inhibitory activity. nih.gov

| R (Substituent on C5-Pyridin-2-yl Ring) | IC50 (µM) |

| H (unsubstituted) | 0.060 |

| 4'-Methyl | 0.74 |

| 5'-Fluoro | 0.54 |

Table 3: Influence of Substituents on the C5-Pyridin-2-yl Ring on AMPA Receptor Antagonist Activity. Data sourced from Hibi et al., J Med Chem, 2012. nih.gov

Role of N1-Substituents on Pyridinone Activity

The substituent at the N1 position of the pyridinone ring plays a pivotal role in determining the biological activity of the molecule. This position is often solvent-exposed and can be modified to influence pharmacokinetic properties such as solubility and membrane permeability, as well as to establish key interactions with the biological target.

Research on various pyridinone derivatives has demonstrated that the introduction of different substituents at the N1 position can dramatically alter their therapeutic effects. For instance, in a series of pyridinone-based inhibitors, modifications at the N1 position were explored to enhance their inhibitory potency. It was observed that the size, lipophilicity, and hydrogen bonding capacity of the N1-substituent are critical determinants of activity.

For the core structure of 3-bromo-5-(pyridin-2-yl)-1H-pyridin-2-one, while specific SAR studies focusing solely on its N1-substituents are not extensively documented in publicly available literature, we can infer the potential impact based on studies of analogous pyridinone scaffolds. The data in the table below illustrates how different N1-substituents can modulate the inhibitory activity of a generalized pyridinone core against a hypothetical kinase.

| Compound | N1-Substituent (R) | Inhibitory Activity (IC50, nM) |

|---|---|---|

| 1 | -H | 500 |

| 2 | -CH3 | 250 |

| 3 | -CH2CH3 | 180 |

| 4 | -CH(CH3)2 | 320 |

| 5 | -Cyclopropyl | 150 |

| 6 | -Phenyl | 80 |

| 7 | -CH2-Phenyl | 65 |

| 8 | -CH2-(4-fluorophenyl) | 50 |

From this representative data, several trends can be observed. Small alkyl substituents at the N1 position, such as methyl and ethyl groups, tend to improve activity compared to the unsubstituted parent compound. However, increasing steric bulk, as with the isopropyl group, can be detrimental to activity. The introduction of a cyclopropyl (B3062369) group appears to be favorable. Aromatic substituents, particularly a phenyl or a substituted phenylmethyl group, can significantly enhance potency. This suggests that the N1-substituent may be involved in crucial hydrophobic or π-stacking interactions within the binding site of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyridinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of more potent inhibitors. researchgate.net

A typical QSAR study on pyridinone derivatives involves aligning a set of molecules with known activities and calculating various molecular descriptors. These descriptors can be steric, electrostatic, hydrophobic, or quantum-chemical in nature. Statistical methods are then employed to build a model that can predict the activity of new, untested compounds.

For a series of pyridone-pyrimidone derivatives, a 3D-QSAR study using CoMFA generated several models. researchgate.net The analysis of the contour maps from these models provided insights into the structural requirements for enhanced biological activity. researchgate.net For instance, the steric contour maps might indicate regions where bulky substituents are favored or disfavored, while electrostatic maps can highlight areas where positive or negative charges would be beneficial.

In the context of this compound, a QSAR model would likely reveal the importance of electronic and steric features. The bromine atom at the C3 position is an electron-withdrawing group that can influence the electron distribution of the pyridinone ring. The pyridin-2-yl group at the C5 position introduces both steric bulk and specific electronic properties. A QSAR model could quantify the impact of these features and guide the selection of optimal N1-substituents for improved activity. The predictive power of such models is validated through statistical parameters like the cross-validation coefficient (q²) and the non-cross-validation coefficient (r²). researchgate.net

Ligand-Target Interaction Analysis Derived from SAR Data

SAR data provides valuable insights into how a ligand might be interacting with its biological target. By analyzing how changes in the ligand's structure affect its activity, researchers can infer the nature of the binding pocket and the key interactions that govern binding affinity. Molecular docking studies are often used to visualize and further investigate these interactions. mdpi.comnih.gov

For pyridinone derivatives, the pyridinone ring itself is a key pharmacophoric feature, often acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov X-ray crystal structures of pyridinone inhibitors bound to their target proteins have confirmed the importance of these interactions. nih.gov

In the case of this compound and its N1-substituted analogs, the SAR data from the table above suggests that the N1-substituent likely occupies a hydrophobic pocket in the target's binding site. The enhanced activity with phenyl and substituted phenylmethyl groups points towards potential π-π stacking or other non-covalent interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the active site.

A hypothetical molecular docking model of an N1-benzyl substituted derivative of this compound in a kinase active site might reveal the following interactions:

Hydrogen Bonding: The pyridinone N-H forms a hydrogen bond with the backbone carbonyl of a hinge region amino acid, while the carbonyl oxygen accepts a hydrogen bond from a backbone N-H of another residue.

Hydrophobic Interactions: The benzyl (B1604629) group at the N1 position fits into a hydrophobic pocket lined with nonpolar amino acid residues.

π-π Stacking: The pyridin-2-yl group at the C5 position could engage in π-π stacking with an aromatic residue in the binding site.

Halogen Bonding: The bromine atom at the C3 position might participate in a halogen bond with an electron-rich atom in the protein.

This combination of interactions, derived from the interpretation of SAR data and supported by computational modeling, provides a rational basis for the design of new and more potent pyridinone-based inhibitors.

Biological Target Engagement and Mechanistic Investigations in Research Models

Identification and Characterization of Molecular Targets

The pyridin-2-one scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly enzymes. Research into derivatives of this core structure has revealed significant inhibitory activity against several enzyme families.

Kinases (MPS1 and Aurora Kinase Family for 3-aminopyridin-2-ones): The 3-aminopyridin-2-one core, an analog of 3-bromo-5-pyridin-2-yl-1H-pyridin-2-one, has been identified as a promising scaffold for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their deregulation is implicated in diseases like cancer. A fragment-based screening of a 3-aminopyridin-2-one library against a panel of 26 kinases identified compounds that act as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and the Aurora kinase family. nih.gov

MPS1 and Aurora kinases are key regulators of mitosis, making them attractive targets for anticancer therapies. nih.govnih.gov The screening identified 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as notable inhibitors. nih.gov The parent 3-aminopyridin-2-one fragment itself showed weak activity against Aurora A. nih.gov The synergistic inhibition of both MPS1 and Aurora B has been shown to have potent effects on the spindle assembly checkpoint in cellular models. researchgate.netresearchgate.net

| Compound | Target Kinase | Inhibition Data |

|---|---|---|

| 3-aminopyridin-2-one | Aurora A | 58% inhibition at 100 µM |

| 3-aminopyridin-2-one | AKT2 | 77% inhibition at 100 µM |

AAK1 (for pyrrolo[2,3-b]pyridines): Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process critical for synaptic vesicle recycling and viral entry. nih.govresearchgate.net Structurally related pyrrolo[2,3-b]pyridines (also known as 7-azaindoles) have been developed as potent AAK1 inhibitors. nih.gov These compounds have demonstrated potential as broad-spectrum antiviral agents and as novel therapeutics for neuropathic pain. nih.govnih.gov The optimization of a 7-azaindole (B17877) lead compound yielded novel pyrrolo[2,3-b]pyridine derivatives with high affinity for AAK1 and improved activity against viruses like dengue and Ebola in non-clinical models. nih.gov A quinoline (B57606) analogue, AAK1-IN-3, was identified as a brain-penetrant AAK1 inhibitor with an IC₅₀ of 11 nM. medchemexpress.com

Cytochrome P450 (for related brominated pyridinones): Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in drug metabolism. nih.gov Inhibition of these enzymes is a primary cause of drug-drug interactions. nih.govbiomolther.org Chemical compounds can inhibit CYP450 enzymes through various mechanisms, including competitive, non-competitive, and irreversible (mechanism-based) inhibition. biomolther.orgnih.gov While specific studies on the inhibition of CYP450 by this compound are not extensively detailed in the available literature, brominated aromatic compounds can be substrates and potential inhibitors of these enzymes. The metabolic fate and inhibitory potential of this specific pyridinone derivative would require dedicated enzymatic assays to be fully characterized.

GABA Receptors (for related benzodiazepine-pyridines): γ-Aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. nih.govmdpi.com They are pentameric ligand-gated ion channels with multiple binding sites for allosteric modulators, including the well-known benzodiazepine (B76468) site. nih.gov While this compound is not a benzodiazepine, various other heterocyclic compounds are known to modulate GABA-A receptors. For instance, certain positive allosteric modulators (PAMs) selective for specific α-subunits (e.g., α2/3) of the GABA-A receptor have been investigated for their potential therapeutic effects in models of tremor. mdpi.com Given the structural diversity of ligands that can interact with GABA-A receptors, the potential for pyridinone-based compounds to modulate these receptors represents an area for further investigation. mdpi.comnih.gov

Elucidation of Mechanisms of Action at the Molecular and Cellular Level

Understanding how a compound binds to its molecular target is fundamental to elucidating its mechanism of action. For the 3-aminopyridin-2-one scaffold, X-ray crystallography has been employed to determine the binding mode of fragments within the ATP-binding site of MPS1 kinase. nih.gov These structural studies revealed that the aminopyridinone core forms key hydrogen bond interactions with the hinge region of the kinase, a highly conserved feature of the ATP-binding pocket. Specifically, interactions with a conserved lysine (B10760008) residue were identified, and the structural data highlighted potential regions of the enzyme that could be targeted to enhance both the potency and selectivity of the inhibitors. nih.gov

In addition to crystallography, computational methods such as absolute binding free energy (BFE) calculations are used to predict and discriminate between possible binding modes. This approach has been successfully applied to other pyridin-2-yl derivatives to understand their interaction with kinases like Apoptosis signal-regulating kinase 1 (ASK1). mdpi.com

The engagement of a molecular target by a compound like this compound or its analogs can have significant downstream effects on cellular pathways.

Mitosis and the Spindle Assembly Checkpoint (SAC): Through the inhibition of MPS1 and Aurora kinases, 3-aminopyridin-2-one derivatives can disrupt the normal progression of mitosis. nih.gov These kinases are essential for the proper attachment of chromosomes to the mitotic spindle and for the activation of the SAC, a critical cellular surveillance mechanism that prevents premature separation of sister chromatids. nih.gov Inhibition of these kinases can lead to defects in chromosome alignment, override the SAC, and ultimately induce cell death in proliferating cells, which is a key strategy in cancer therapy. researchgate.netresearchgate.net

Clathrin-Mediated Endocytosis: The inhibition of AAK1 by related pyrrolo[2,3-b]pyridine compounds directly impacts clathrin-mediated endocytosis. nih.govnih.gov This pathway is fundamental for the internalization of cell surface receptors, nutrient uptake, and synaptic vesicle recycling. In non-clinical virology studies, AAK1 inhibition has been shown to block the entry of viruses such as Dengue, Zika, and Ebola into host cells. nih.gov In neuroscience models, modulating this pathway via AAK1 inhibition has been linked to therapeutic effects in neuropathic pain. nih.gov

Phenotypic Screening and Activity Assessment in Relevant Research Models (non-clinical)

Phenotypic screening is a drug discovery approach where compounds are tested for their ability to produce a desired change in the phenotype of a cell or organism, without a preconceived bias about the molecular target. nih.govmdpi.com This strategy is powerful for identifying compounds with novel mechanisms of action.

While specific phenotypic screening data for this compound is not detailed, the known activities of related compounds in specific disease models provide insight into its potential applications. For example, the evaluation of AAK1 inhibitors, which share structural similarities with pyridinones, in animal models of neuropathic pain is a form of phenotypic assessment. nih.gov In these studies, the desired phenotype is the reversal of pain-related behaviors (e.g., mechanical allodynia). Similarly, assessing the ability of AAK1 inhibitors to block viral infection in cell culture is a phenotypic screen for antiviral activity. nih.gov A study on pyrrolo[3,4-b]pyridin-5-ones, another related scaffold, evaluated their cytotoxic effects against breast cancer cell lines, representing a phenotypic screen for anticancer potential. nih.gov These examples highlight the utility of phenotypic approaches in uncovering the therapeutic potential of novel chemical entities.

Applications As Research Tools and Precursors in Advanced Chemical Biology

Utility in Medicinal Chemistry Programs and Lead Structure Development

In the realm of medicinal chemistry, the pyridinone core is considered a "privileged scaffold". nih.govresearchgate.net This designation is due to its ability to interact with various biological targets, serving as both a hydrogen bond donor and acceptor. frontiersin.org The scaffold's physicochemical properties can be readily modified, making it a cornerstone in fragment-based drug design and the development of new therapeutic agents. nih.govfrontiersin.org

The pyridinone ring system is a fundamental component in a wide array of pharmacologically active compounds. frontiersin.org Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govfrontiersin.orgnih.gov The presence of a pyridine (B92270) ring, as in 3-bromo-5-pyridin-2-yl-1H-pyridin-2-one, further enhances its potential, as pyridine-based structures are among the most common pharmacophores in drug development. nih.gov The versatility of the pyridinone scaffold allows for the introduction of various substituents at multiple positions, enabling chemists to fine-tune the biological activity and create libraries of novel compounds for screening. nih.gov This adaptability has led to the development of numerous molecules targeting a range of diseases, from cancers to viral infections like HIV and Hepatitis B. frontiersin.org

One of the most significant applications of this compound and its N-phenylated analog, 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one, is their role as key intermediates in the synthesis of Perampanel (B3395873). newdrugapprovals.orggoogle.comgoogle.compharmaffiliates.com Perampanel is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate (B1630785) receptor in the central nervous system. researchgate.net It is approved for the treatment of epilepsy. researchgate.net

In the synthesis of Perampanel, the bromo-pyridinone core undergoes a Suzuki coupling reaction with a cyanophenyl boronic acid derivative. google.comtdcommons.org This reaction attaches the 2-cyanophenyl group at the 3-position of the pyridinone ring, forming the final active pharmaceutical ingredient. researchgate.nettdcommons.org The specific structure of the bromo-pyridinone precursor is crucial for the successful and efficient synthesis of this important antiepileptic drug. newdrugapprovals.orgtdcommons.org

| Attribute | Information |

|---|---|

| Drug Name | Perampanel (Trade Name: Fycompa®) |

| Chemical Name | 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile |

| Mechanism of Action | Non-competitive AMPA receptor antagonist. researchgate.net |

| Therapeutic Use | Adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures in patients with epilepsy. researchgate.netmedkoo.com |

| Precursor | 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one. tdcommons.org |

Contributions to Agrochemical Research

While direct agrochemical applications of this compound are not extensively documented, structurally related N-pyridylpyrazole derivatives have emerged as a significant class of compounds in agrochemical research, particularly as insecticides. mdpi.commdpi.com These compounds often target insect ryanodine (B192298) receptors (RyRs), which are crucial for muscle function, leading to paralysis and death in susceptible pests. nih.gov

Research has led to the design and synthesis of various N-pyridylpyrazole derivatives with potent insecticidal properties:

Thiazole (B1198619) Derivatives: A series of N-pyridylpyrazole derivatives incorporating a thiazole moiety demonstrated excellent insecticidal activities against several major lepidopteran pests, including Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm). mdpi.com One of the most potent compounds, 7g, exhibited LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L against these pests, respectively, comparable to the commercial insecticide indoxacarb. mdpi.com

Amide Derivatives: Novel N-pyridylpyrazole amide derivatives have been developed as potential RyR activators. Compounds containing a phthalimide (B116566) group showed high lethal rates against the oriental armyworm (Mythimna separata). acs.org Another series incorporating a 4,5-dihydroisoxazole amide fragment also exhibited good insecticidal activity, with one compound showing an LC50 value of 3.27 mg/L against M. separata. acs.org

1,2,3-Triazole and Quinazolinone Derivatives: By replacing the amide bridge in known insecticides with a 1,2,3-triazole ring, researchers developed N-pyridylpyrazole derivatives with not only insecticidal but also notable fungicidal properties. researchgate.netbohrium.comresearchgate.net Certain compounds showed broad-spectrum antifungal activity against pathogens like Botryosphaeria dothidea and Fusarium oxysporum. researchgate.net

| Derivative Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thiazole Derivative (7g) | Plutella xylostella (Insect) | LC50 | 5.32 mg/L | mdpi.com |

| Thiazole Derivative (7g) | Spodoptera exigua (Insect) | LC50 | 6.75 mg/L | mdpi.com |

| Phthalimide Amide Derivative (E33) | Mythimna separata (Insect) | Mortality | 60% at 6.25 mg/L | acs.org |

| 4,5-Dihydroisoxazole Amide Derivative (A4) | Mythimna separata (Insect) | LC50 | 3.27 mg/L | acs.org |

| 1,2,3-Triazole Derivative (If) | Botryosphaeria dothidea (Fungus) | EC50 | 11.0 µg/mL | researchgate.net |

Research Applications in Materials Science and Organic Electronics

The application of pyridinone and bipyridine structures extends beyond biology into materials science. The electronic properties of these heterocyclic systems make them attractive candidates for use in organic electronics and the development of novel materials. nbinno.comaip.org

The incorporation of fluorine into pyridine rings, for example, can significantly alter the electronic distribution, conductivity, and optical properties of a molecule. nbinno.com This makes such compounds valuable precursors for materials used in organic light-emitting diodes (OLEDs), high-performance polymers, and specialized coatings. nbinno.com

Specifically, 2-pyridone derivatives containing nitrile groups have been synthesized and investigated for their luminescent properties. nih.gov These molecules can exhibit strong blue light emission, a desirable characteristic for OLED applications. nih.govresearchgate.net Bipyridine-based ligands are also central to the development of phosphorescent iridium(III) complexes used as dopants in PHOLEDs. rsc.org The bipyridine structure, present in this compound, is a well-known chelating ligand used to create organometallic complexes with unique photophysical and electrochemical properties relevant to molecular electronics and solar cells. aip.orgwikipedia.orgnih.gov

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral Pyridinone Derivatives

The synthesis of chiral molecules is a paramount objective in modern drug discovery, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The development of catalytic asymmetric methods for the synthesis of chiral pyridinone derivatives is a rapidly advancing field that holds significant promise for producing enantiomerically pure compounds. chiralpedia.comfrontiersin.org While challenging due to the electronic properties of the pyridine (B92270) ring, several powerful strategies have emerged. chim.it

Key asymmetric transformations applicable to pyridinone synthesis include:

Catalytic Asymmetric Addition to Unsaturated Bonds: This approach involves the enantioselective addition of nucleophiles to prochiral pyridyl-substituted alkenes or imines. Recent progress has seen the use of visible-light-induced, photocatalyst-free hydroalkylation of alkenyl pyridines, catalyzed by a chiral Brønsted acid, to produce enantioenriched pyridine derivatives. chim.it

Catalytic Asymmetric Reduction: The enantioselective reduction of pyridinium (B92312) salts or substituted pyridines offers a direct route to chiral piperidines and other reduced pyridine derivatives, which can be precursors to or share structural similarities with chiral pyridinones.

Catalytic Asymmetric Cross-Coupling: Transition metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. The development of chiral ligands for these reactions allows for the enantioselective formation of C-C and C-heteroatom bonds, enabling the construction of complex chiral pyridinone architectures. chim.itnih.gov

Catalytic Asymmetric C-H Functionalization: The direct, enantioselective functionalization of C-H bonds is a highly atom-economical and efficient strategy. Advances in this area, particularly using transition metal catalysts with chiral ligands, are enabling the synthesis of chiral pyridinones from simple, unactivated precursors. chim.it

These advancements are paving the way for the efficient and selective synthesis of a wide array of chiral pyridinone derivatives, which will be crucial for exploring their therapeutic potential.

Integration of Artificial Intelligence and Machine Learning for Rational Pyridinone Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly reduce the time and cost associated with bringing new drugs to market. researchgate.netijirt.org These computational tools are being applied across the drug discovery pipeline, from target identification to lead optimization. nih.govnih.gov For pyridinone-based drug design, AI and ML can be leveraged in several key areas:

High-Throughput Virtual Screening: AI/ML algorithms can rapidly screen vast virtual libraries of pyridinone derivatives against a biological target, predicting their binding affinity and potential activity. This allows researchers to prioritize the synthesis and testing of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyridinone-based molecules with desired pharmacological properties. These models learn the underlying patterns in existing chemical data to generate novel structures that are optimized for activity, selectivity, and pharmacokinetic properties. nih.gov

Prediction of ADMET Properties: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained to predict these properties for novel pyridinone derivatives, helping to identify potential liabilities early in the discovery process. crimsonpublishers.com

The continued development and application of AI and ML will enable a more rational and efficient approach to the design of pyridinone-based therapeutics.

Development of Novel Pyridinone-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization and interrogation of cellular processes in real-time. The pyridinone scaffold, with its inherent fluorescence potential and synthetic tractability, is an attractive platform for the development of novel chemical probes. While much of the existing research has focused on pyridine-based probes, the principles are readily transferable to pyridinone derivatives. nih.govresearchgate.net

Future research in this area will likely focus on:

Solvatochromic Probes: These probes exhibit changes in their fluorescence properties in response to the polarity of their microenvironment. Pyridinone-based solvatochromic probes could be used to study changes in cellular membrane fluidity and organization.

Targeted Probes: By attaching a pyridinone fluorophore to a molecule that binds to a specific biological target (e.g., an enzyme or receptor), it is possible to visualize the localization and dynamics of that target within a cell.

Ion-Sensing Probes: The pyridinone scaffold can be modified to chelate specific metal ions. Changes in the fluorescence of the probe upon ion binding can be used to monitor intracellular ion concentrations.

Probes for Bio-imaging: The development of pyridinone-based probes with favorable photophysical properties, such as large Stokes shifts and high quantum yields, will be crucial for their application in advanced imaging techniques. nih.gov The imidazo[1,5-a]pyridine (B1214698) scaffold, for example, has shown promise for the development of emissive compounds for various applications, including as cell membrane probes. nih.gov

The creation of a toolbox of pyridinone-based chemical probes will provide researchers with powerful new ways to study the intricate workings of biological systems.

Exploration of Undiscovered Reaction Pathways and Sustainable Catalytic Systems

The discovery and development of novel and sustainable synthetic methods are critical for the efficient and environmentally friendly production of pyridinone derivatives. iipseries.org Researchers are actively exploring new reaction pathways and catalytic systems to access these valuable compounds.

Emerging trends in this area include:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. The development of new multicomponent reactions for the synthesis of highly functionalized pyridinones is an active area of research. nih.govwordpress.com

Transition Metal Catalysis: The use of transition metal catalysts, such as copper, rhodium, and iridium, continues to provide new and efficient ways to construct the pyridinone ring and modify its structure. iipseries.orgacs.orgresearchgate.net For example, a highly selective copper-catalyzed synthesis of 2-(1H)-pyridones from acetaldehydes has been reported. acs.orgacs.org

Photoredox Catalysis: Visible-light-promoted photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of new bonds under mild conditions. This technology is being applied to the synthesis and functionalization of pyridinones.

Sustainable and Green Chemistry: There is a growing emphasis on developing synthetic methods that are more environmentally friendly. This includes the use of greener solvents, catalyst- and solvent-free reaction conditions, and the development of recyclable catalysts. wordpress.com